(S)-Metoprolol

Descripción general

Descripción

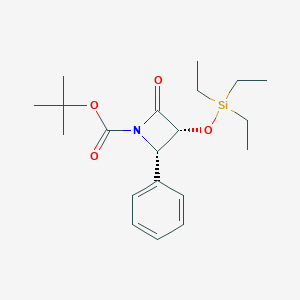

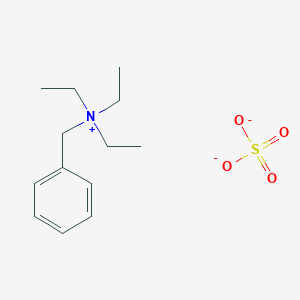

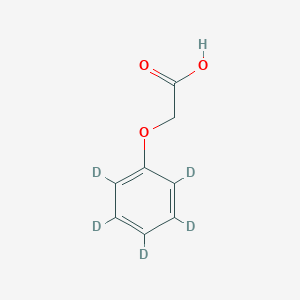

(S)-Metoprolol, also known as this compound, is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

(S)-Metoprolol primarily targets the beta-1 adrenergic receptors located in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, contractility, and renin release .

Biochemical Pathways

This compound affects the adrenergic signaling pathway. By blocking the beta-1 adrenergic receptors, it inhibits the conversion of ATP to cAMP, a key second messenger in this pathway . This leads to a decrease in protein kinase A activity, which in turn reduces the phosphorylation of various proteins involved in cardiac contractility and heart rate .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It undergoes significant first-pass metabolism in the liver, primarily by the enzyme CYP2D6 . The metabolites are mainly excreted in the urine . Factors such as age, liver function, and genetic polymorphism of CYP2D6 can affect the pharmacokinetics of this compound .

Result of Action

At the molecular level, the action of this compound leads to a decrease in cAMP levels and protein kinase A activity . At the cellular level, this results in a decrease in heart rate and contractility . Clinically, this translates into a reduction in blood pressure and relief from symptoms of conditions like hypertension and angina .

Action Environment

Environmental factors such as diet and drug interactions can influence the action of this compound. For instance, consumption of certain foods or medications can affect the activity of CYP2D6, thereby altering the metabolism and efficacy of this compound . Additionally, factors like stress and physical activity, which can increase endogenous catecholamine levels, may also influence the drug’s efficacy .

Propiedades

IUPAC Name |

(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230861 | |

| Record name | (S)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81024-42-2 | |

| Record name | (-)-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (S)-Metoprolol selectively binds to β1-adrenergic receptors, primarily located in the heart. [, ] This binding competitively antagonizes the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. [, ] Consequently, this compound reduces cardiac output and oxygen consumption, offering therapeutic benefits in conditions like hypertension, angina pectoris, and arrhythmia. []

A: While the provided research doesn't explicitly state the spectroscopic data, the molecular formula of this compound is C15H25NO3, and its molecular weight is 267.36 g/mol. []

ANone: The provided research primarily focuses on the synthesis, pharmacokinetics, and pharmacodynamics of this compound. More specific studies are required to evaluate its material compatibility and stability under diverse conditions.

A: this compound functions as a β1-adrenergic receptor antagonist and doesn't possess intrinsic catalytic properties. [, ] Therefore, it's not typically employed in catalytic applications.

A: Yes, DFT calculations, specifically M06-L/6-31+G*//ONIOM(B3LYP/6-31G:STO-3G), have been employed to understand the enantioselectivity of this compound synthesis using chiral Co(III)-salen complexes. [] These calculations revealed that a chiral BINOL linker significantly influences enantioselectivity.

A: While the provided research doesn't delve into specific structural modifications of this compound, it highlights that the (S)-enantiomer exhibits higher affinity for the β1-adrenergic receptor compared to its (R)-enantiomer. [, , ] This emphasizes the importance of chirality in determining its pharmacological activity and potency.

A: The research indicates that this compound succinate, a commonly used salt form, shows degradation primarily under alkaline conditions. [] To enhance its stability and control drug release, researchers have investigated several formulation strategies, including:

- Sustained-release tablets: Using HPMC as a matrix material, researchers developed sustained-release tablets that release this compound succinate over 24 hours. [] This formulation utilizes a combination of diffusion and skeleton dissolution for controlled drug delivery.

- Extended-release pellets: Employing extrusion-spheronization and drug layering techniques, scientists formulated extended-release pellets of this compound succinate coated with ethyl cellulose as a rate-controlling polymer. [] This formulation requires a higher percentage of coating compared to pellets prepared by fluid bed technology due to wider particle size distribution.

ANone: The provided research focuses on scientific aspects rather than regulatory compliance. Specific information regarding SHE regulations and risk minimization strategies for this compound would necessitate further investigation.

A: this compound exhibits enantioselective pharmacokinetics, with the (S)-enantiomer displaying higher plasma concentrations and a lower clearance rate compared to its (R)-counterpart in hypertensive patients. []

- Absorption: this compound is well-absorbed after oral administration, though it undergoes significant first-pass metabolism. []

- Distribution: It distributes widely throughout the body but demonstrates poor penetration across the blood-brain barrier. [, ]

- Metabolism: CYP2D6 plays a significant role in the metabolism of this compound, primarily via O-demethylation and α-hydroxylation pathways. [, , , , , ]

- Excretion: Primarily eliminated renally, with a small portion excreted in feces. []

A: Studies have shown that individuals classified as poor metabolizers of CYP2D6 exhibit significantly higher plasma concentrations of this compound compared to extensive metabolizers. [] This difference arises from their reduced capacity to metabolize the drug, leading to increased exposure and potentially greater β-blockade.

A: Research highlights that co-administration of paroxetine, a potent inhibitor of CYP2D6, significantly increases the plasma concentration of this compound. [, ] This interaction necessitates careful monitoring and potential dose adjustments to avoid excessive β-blockade.

ANone: The efficacy of this compound has been evaluated in various models, including:

- Animal models: Studies in conscious rats have utilized heart rate under isoprenaline-induced tachycardia as a pharmacodynamic endpoint to assess the β-blocking effects of this compound. []

- Clinical trials: Multiple-dose clinical trials in hypertensive patients demonstrated the effectiveness of this compound in lowering blood pressure and achieving target blood pressure goals. [, ] These studies highlight the clinical relevance of this compound in managing hypertension.

ANone: The provided research doesn't explicitly address resistance mechanisms related to this compound. Further investigations are necessary to explore potential resistance development and its implications for long-term treatment.

ANone: This Q&A focuses on the scientific aspects of this compound. For information regarding potential adverse effects or safety concerns, please consult relevant medical literature and/or your healthcare professional.

ANone: The provided research mainly focuses on formulation strategies for sustained or extended release rather than targeted drug delivery. Further research is needed to explore targeted delivery approaches for this compound.

ANone: The provided research doesn't delve into specific biomarkers for monitoring this compound efficacy or adverse effects. Further research is needed to identify and validate such biomarkers.

ANone: Various analytical techniques have been employed to analyze this compound in different matrices, including:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as fluorescence and mass spectrometry, is extensively utilized for separating and quantifying this compound enantiomers in biological samples. [, , , , , , , , ] Chiral stationary phases like Chiralpak AD and Cellulose-SB enable enantiomeric separation.

- High-performance thin layer chromatography (HPTLC): HPTLC serves as a rapid and cost-effective method for the concurrent estimation of this compound succinate in combination with other drugs like Azelnidipine. []

- Capillary electrophoresis (CE): CE offers a sensitive and efficient method for determining this compound in pharmaceutical dosage forms and biological fluids. []

ANone: The provided research primarily focuses on the pharmaceutical and chemical aspects of this compound. Detailed assessments of its environmental impact and degradation pathways require further investigation.

A: While the research doesn't provide specific data on dissolution rates, it highlights the importance of formulation strategies like sustained-release tablets and extended-release pellets in controlling the drug release profile of this compound succinate. [, ] These formulations aim to achieve a desired dissolution profile to optimize bioavailability and therapeutic efficacy.

A: The developed analytical methods for this compound quantification have been validated according to ICH guidelines, ensuring accuracy, precision, linearity, and specificity. [, , , , ] Researchers have evaluated parameters like linearity range, limit of detection, limit of quantitation, intra-day and inter-day precision, and recovery to ensure the reliability and reproducibility of these methods.

ANone: The provided research primarily focuses on analytical methods and formulation development. More specific details regarding quality control and assurance measures implemented during the development, manufacturing, and distribution of this compound would necessitate further investigation.

ANone: The provided research doesn't contain information regarding the immunogenicity of this compound. Further research is needed to assess its potential to elicit immune responses and develop strategies to mitigate potential immunogenicity.

ANone: The provided research doesn't discuss specific interactions between this compound and drug transporters. Further studies are required to evaluate the role of transporters in its disposition and potential implications for drug-drug interactions.

A: The provided research primarily focuses on the metabolism of this compound by CYP2D6. [, , , , , ] While it doesn't indicate this compound as a significant inducer or inhibitor of other drug-metabolizing enzymes, potential interactions should be considered, especially in polypharmacy.

ANone: The provided research primarily focuses on the pharmaceutical and chemical aspects of this compound. Specific studies are required to assess its biocompatibility and biodegradability comprehensively.

A: Yes, several other beta-blockers are available, each with its own pharmacokinetic and pharmacodynamic profile. [, ] The choice of a specific beta-blocker depends on factors like patient characteristics, comorbidities, and individual response.

ANone: The provided research primarily focuses on the pharmaceutical and chemical aspects of this compound. Detailed strategies for its recycling and waste management require further investigation, considering its environmental impact.

ANone: This Q&A section summarizes findings from existing research on this compound. Information about specific research infrastructures or resources dedicated to this compound requires further exploration.

A: Research on this compound has progressed significantly since its initial development as a racemic mixture. Early studies focused on its pharmacological activity as a β-blocker. [] Subsequent research elucidated the distinct pharmacokinetic and pharmacodynamic profiles of its individual enantiomers, leading to the recognition of this compound as the more active enantiomer. [, , ] Current research focuses on optimizing its delivery, understanding its interactions with other drugs and enzymes, and exploring its potential in specific patient populations.

A: Research on this compound exemplifies the benefits of interdisciplinary collaboration. For example, advancements in analytical chemistry have enabled the development of sensitive and selective methods for quantifying this compound and its metabolites in biological samples. [, , , , , , , , , ] Furthermore, collaborations between pharmaceutical scientists and clinicians have led to a better understanding of its pharmacokinetic and pharmacodynamic properties, optimizing its therapeutic use in various cardiovascular diseases. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

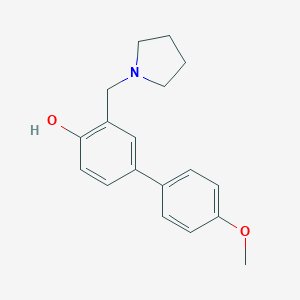

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

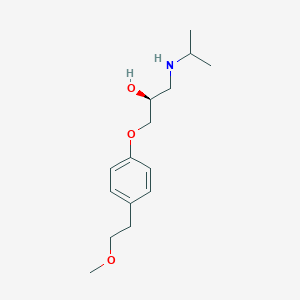

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)

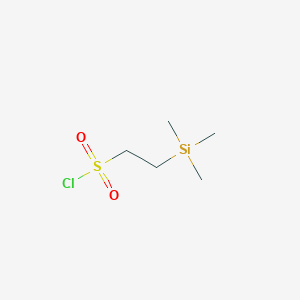

![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)